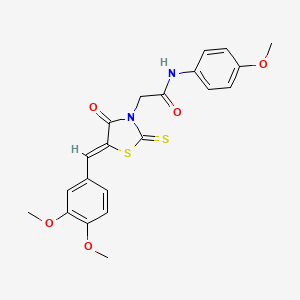

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide

Description

This compound belongs to the thiazolidinone class, characterized by a 2-thioxo-4-thiazolidinone core modified with a 3,4-dimethoxybenzylidene group at position 5 and an acetamide moiety linked to a 4-methoxyphenyl group. Its Z-configuration at the benzylidene double bond is critical for biological activity, as geometric isomerism often influences binding to targets like enzymes or receptors .

Properties

IUPAC Name |

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-26-15-7-5-14(6-8-15)22-19(24)12-23-20(25)18(30-21(23)29)11-13-4-9-16(27-2)17(10-13)28-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJNGRSGXAOJNQ-WQRHYEAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a carbonyl compound under acidic or basic conditions to form the thioxothiazolidinone ring.

Introduction of the Benzylidene Group: The 3,4-dimethoxybenzylidene group is introduced via a condensation reaction with an appropriate aldehyde.

Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxyphenyl acetic acid or its derivatives to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. A study focusing on a series of thiazolidinone derivatives, including (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide, evaluated its efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

In a systematic evaluation, the compound was tested against several pathogens:

- Bacteria : Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.

- Fungi : Candida albicans and Cryptococcus neoformans.

The results indicated that derivatives similar to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with growth inhibition rates exceeding 85% in some cases .

Anticancer Potential

Recent research has highlighted the anticancer properties of thiazolidinone derivatives. The unique thioxothiazolidin structure is believed to play a crucial role in inhibiting cancer cell proliferation.

Case Study: Antitumor Activity

A study investigating various thiazolidinone compounds reported that those with similar structural motifs to this compound showed promising antitumor activity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. Inflammation is a critical factor in many chronic diseases, making anti-inflammatory agents valuable in therapeutic applications.

Research Insights

Studies have indicated that thiazolidinone derivatives can modulate inflammatory pathways, leading to reduced expression of pro-inflammatory cytokines. This modulation suggests that this compound could be developed as a therapeutic agent for inflammatory conditions .

Structural Characteristics and Synthesis

The synthesis of this compound involves several steps:

- Formation of the thiazolidinone core.

- Introduction of the methoxybenzaldehyde moiety.

- Acetylation to yield the final product.

The structural integrity and purity of synthesized compounds were confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Data Summary Table

Mechanism of Action

The mechanism of action of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thioxothiazolidinone core can inhibit enzymes or disrupt cellular processes, leading to its biological effects. The methoxy and benzylidene groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Moiety

The 3,4-dimethoxybenzylidene group distinguishes the target compound from analogs with simpler or differently substituted arylidene groups:

- Compound 6a–o (): These derivatives feature diverse arylidene groups (e.g., 4-chlorophenyl, 4-nitrophenyl) but lack methoxy substitutions.

- Compound 5 (): Contains a 4-methoxyphenylmethylenehydrazono group, introducing an additional hydrazone linkage. This structural difference may confer distinct chelation properties or redox activity .

- Compound 3(a–o) (): Incorporates a 2,4-dioxothiazolidin-ylidene group instead of 2-thioxo-4-oxo, altering electronic properties and hydrogen-bonding capacity. Such modifications are linked to hypoglycemic activity, unlike the target compound’s unconfirmed therapeutic focus .

Variations in the Acetamide Side Chain

The N-(4-methoxyphenyl)acetamide group is a key feature compared to:

Physicochemical Properties

The target compound’s higher logP suggests better membrane penetration than hydroxylated analogs () but similar bioavailability to ’s heterocyclic derivatives .

Biological Activity

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of thioxothiazolidinone derivatives, which have been shown to exhibit various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : Thioxothiazolidinone

- Substituents :

- 3,4-Dimethoxybenzylidene

- 4-Methoxyphenyl group

- Acetamide moiety

This unique combination of structural features contributes to its biological activity.

The biological activity of the compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in disease processes. For instance:

- Enzyme Inhibition : The compound has been shown to inhibit MurB enzyme in Escherichia coli, which is crucial for bacterial cell wall synthesis. This suggests potential applications as an antimicrobial agent.

- Cytotoxicity : Studies indicate that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells . The mechanism may involve apoptosis induction or cell cycle arrest.

Biological Activity Overview

Antimicrobial Activity

Research indicates that thioxothiazolidinone derivatives, including this compound, demonstrate significant antimicrobial activity against both standard and resistant strains of bacteria. For example, compounds derived from this class showed substantial inhibition against Staphylococcus aureus with IC50 values indicating high potency .

Anticancer Studies

In vitro studies have shown that compounds related to this compound exhibit cytotoxicity against a range of tumor cell lines. The most active derivatives demonstrated IC50 values lower than 10 µM in several cancer models, suggesting strong potential for development as anticancer agents .

Urease Inhibition

A series of thioxothiazolidinyl-acetamides were synthesized and evaluated for urease inhibition. The most potent compounds exhibited IC50 values significantly lower than traditional inhibitors like hydroxyurea, indicating a promising avenue for treating urease-related disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Notably:

- Substituents on the Benzylidene Moiety : Variations in the methoxy groups and their positions have been linked to increased anti-AChE activity and enhanced cytotoxicity against cancer cells .

- Thioxothiazolidinone Core : The presence of the thioxothiazolidinone scaffold is critical for maintaining biological activity across various assays.

Q & A

Q. How are synergistic effects with other therapeutics investigated?

- Methodology :

- Combinatorial Screening : Pair with cisplatin or doxorubicin in checkerboard assays (FIC index < 0.5 indicates synergy) .

- Mechanistic Studies : RNA-seq to identify pathways (e.g., apoptosis or autophagy) enhanced by combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.